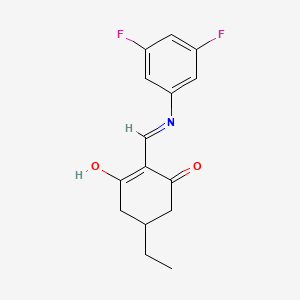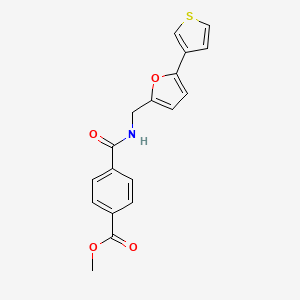
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine
Overview
Description
“N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine” is a chemical compound with the molecular formula C20H26N2 . It belongs to the class of organic compounds known as n-benzylpiperidines . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine” is 1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine” has a molecular weight of 294.442. It is typically in liquid form and has a boiling point of 99-103C/0.3mb .Scientific Research Applications
Antidepressant Potential
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine derivatives have been explored for their potential as antidepressants. Studies have shown that certain derivatives, acting as serotonin 5-HT1A receptor-biased agonists, demonstrate robust antidepressant-like activity. For instance, a novel aryloxyethyl derivative stimulated ERK1/2 phosphorylation in the rat cortex, exhibiting potent and efficacious antidepressant-like effects in animal models (Sniecikowska et al., 2019).
Catalytic Poisoning in Chemical Synthesis
In the synthesis of benzylated substrates, certain benzylation reactions using N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine derivatives can inadvertently produce amines that act as catalyst poisons. This issue has been identified in thiourea-catalyzed glycosylations, highlighting the need for careful control of reaction conditions and product purification (Colgan et al., 2016).
Anticancer Properties
Some derivatives of N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine have been synthesized and tested for their cytotoxicity against various cancer cell lines. These compounds have shown significant activity, comparable to or better than traditional chemotherapy drugs in certain cases. The cytotoxic activity of these compounds appears to be influenced by the presence of halogen atoms in their structure (Ramazani et al., 2014).
Antimicrobial Activity
Derivatives of N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine have been evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit a range of antibacterial and antifungal activities, suggesting potential for development into new antimicrobial agents (Visagaperumal et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-3-7-18(8-4-1)15-21-16-19-11-13-22(14-12-19)17-20-9-5-2-6-10-20/h1-10,19,21H,11-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAOYLIDWZWIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide](/img/structure/B2365119.png)
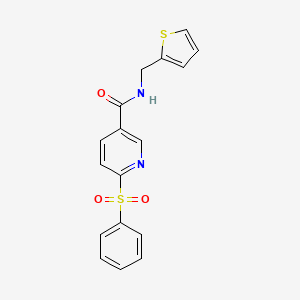
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)
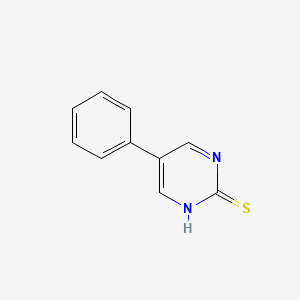

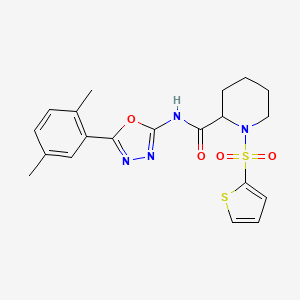
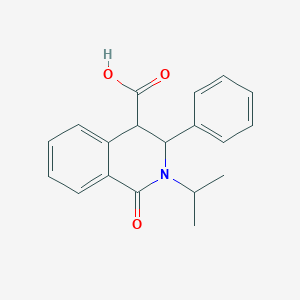

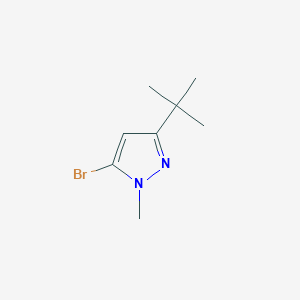
![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)
